4-Hydroxybenzoic acid
Overview
Description
It is a white crystalline solid that is slightly soluble in water and chloroform but more soluble in polar organic solvents such as alcohols and acetone . This compound is primarily known for its role as the basis for the preparation of parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products .
Mechanism of Action
Target of Action
4-Hydroxybenzoic acid (4-HBA) primarily targets several enzymes, including p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes play crucial roles in various biochemical reactions in organisms such as Pseudomonas aeruginosa, Escherichia coli, Pseudomonas fluorescens, and Arthrobacter sp. .
Mode of Action
The interaction of 4-HBA with its targets leads to various biochemical changes. For instance, the enzyme p-hydroxybenzoate hydroxylase catalyzes the hydroxylation of 4-HBA, transforming it into protocatechuic acid . Similarly, chorismate–pyruvate lyase acts on chorismate to produce 4-HBA .
Biochemical Pathways
4-HBA is involved in several biochemical pathways. It is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches . Additionally, 4-HBA is also involved in the ubiquinone biosynthesis metabolic pathway .
Pharmacokinetics
The pharmacokinetics of 4-HBA involve its absorption, distribution, metabolism, and excretion (ADME). After administration, 4-HBA is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-HBA is relatively low, around 5.33% . It is rapidly metabolized into this compound (4-HBA) and excreted in low amounts in feces and urine .
Result of Action
The action of 4-HBA results in various molecular and cellular effects. It is a marker for intestinal dysbiosis, and elevated values may result from the ingestion of foods containing paraben preservatives . Furthermore, 4-HBA is used as a basis for the preparation of its esters, known as parabens, which are used as preservatives in cosmetics and some ophthalmic solutions .
Action Environment
The action, efficacy, and stability of 4-HBA can be influenced by various environmental factors. For instance, the accumulation of 4-HBA in the environment due to increased usage can exert harmful effects on human health and environmental safety . Moreover, 4-HBA can be found naturally in various foods and plants, and its concentration can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
4-HBA is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. In Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, 4-HBA is hydroxylated to form protocatechuate .
Cellular Effects
As a plant allelochemical, 4-HBA can inhibit seed germination and root growth. It can also reduce ion uptake, photosynthesis, and water transpiration, leading to proteins and DNA damage in plant cells .
Molecular Mechanism
In the molecular mechanism of action, 4-HBA is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol .
Temporal Effects in Laboratory Settings
It is known that 4-HBA is a stable compound with high chemical stability .
Metabolic Pathways
4-HBA is involved in several metabolic pathways. In Pseudarthrobacter phenanthrenivorans Sphe3, 4-HBA is funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Preparation Methods
Para-Hydroxybenzoic acid can be synthesized through various methods, both chemical and biological. Some common synthetic routes include:
Carboxylation of Potassium Phenolate: This method involves heating potassium phenoxide in a stream of carbon dioxide.
Isomerization of Dipotassium Salicylate: This process involves dehydrating the dipotassium salt of salicylic acid by heating in a vacuum and then heating in a carbon dioxide atmosphere.
Oxidation of Alkali-Metal Salt of p-Cresol: This method involves the oxidation of p-cresol using alkali-metal salts.
Reaction with Phenol and Tetrachloromethane: This method involves reacting phenol with tetrachloromethane.
Chemical Reactions Analysis
Para-Hydroxybenzoic acid undergoes various chemical reactions due to the presence of both a hydroxyl (-OH) and a carboxyl (-COOH) group. Some common reactions include:
Scientific Research Applications
Para-Hydroxybenzoic acid has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Para-Hydroxybenzoic acid is similar to other hydroxybenzoic acids, such as salicylic acid (2-Hydroxybenzoic acid) and 3-Hydroxybenzoic acid. it is unique in its widespread use as a precursor to parabens. Other similar compounds include:
Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.
Protocatechuic Acid: Known for its antioxidant properties.
Gentisic Acid: Known for its anti-inflammatory properties.
Para-Hydroxybenzoic acid stands out due to its extensive use in the production of parabens, which have a broad antimicrobial spectrum and are used in a wide range of products .
Properties
IUPAC Name |
4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKROLUGYXJWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30729-36-3, Array | |
Record name | Benzoic acid, 4-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30729-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxybenzoic acid | |
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DSSTOX Substance ID |
DTXSID3026647 | |
Record name | 4-Hydroxybenzoic acid | |
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Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Colorless solid; [Hawley] White powder; [MSDSonline], Solid, White crystalline powder; faint nutty odour | |
Record name | Benzoic acid, 4-hydroxy- | |
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Record name | 4-Hydroxybenzoic acid | |
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Record name | 4-Hydroxybenzoic acid | |
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Record name | 4-Hydroxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/890/ | |
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Boiling Point |
334.00 to 335.00 °C. @ 760.00 mm Hg | |
Record name | 4-Hydroxybenzoic acid | |
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Solubility |
Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C), Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide., In water, 5000 mg/L at 25 °C, 5.0 mg/mL, slightly soluble in water; soluble in organic solvents, freely soluble (in ethanol) | |
Record name | 4-HYDROXYBENZOIC ACID | |
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Record name | 4-Hydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 4-Hydroxybenzoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/890/ | |
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Density |
1.46 g/cu cm @ 25 °C | |
Record name | 4-HYDROXYBENZOIC ACID | |
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Vapor Pressure |
0.00000019 [mmHg], 1.9X10-7 mm Hg at 25 °C /Extrapolated/ | |
Record name | 4-Hydroxybenzoic acid | |
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Record name | 4-HYDROXYBENZOIC ACID | |
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Color/Form |
White granular crystalline powder consisting of monoclinic prisms | |
CAS No. |
99-96-7 | |
Record name | 4-Hydroxybenzoic acid | |
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Record name | 4-HYDROXYBENZOIC ACID | |
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Record name | 4-HYDROXYBENZOIC ACID | |
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Record name | 4-Hydroxybenzoic acid | |
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Melting Point |
214.5 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg | |
Record name | 4-HYDROXYBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7233 | |
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Record name | 4-Hydroxybenzoic acid | |
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Retrosynthesis Analysis
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